
(6-Methoxy-2-methylpyridin-3-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methoxy-2-methylpyridin-3-yl)(phenyl)methanone: is a chemical compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol . It is primarily used in research and development, particularly in the pharmaceutical industry .
Preparation Methods
The synthesis of (6-Methoxy-2-methylpyridin-3-yl)(phenyl)methanone can be achieved through various synthetic routes. One common method involves the decarboxylative cross-coupling reaction, which utilizes photoredox and transition metal catalysts . This method is advantageous due to its efficiency and the ability to produce a wide variety of molecular species .
Chemical Reactions Analysis
(6-Methoxy-2-methylpyridin-3-yl)(phenyl)methanone undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include transition metal catalysts and photoredox catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(6-Methoxy-2-methylpyridin-3-yl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is used in biological studies to understand its effects on different biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Methoxy-2-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological system involved. it generally involves the compound binding to specific receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects.
Comparison with Similar Compounds
(6-Methoxy-2-methylpyridin-3-yl)(phenyl)methanone can be compared with other similar compounds, such as:
- (2-(6-Methoxy-5-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- 1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole derivative compounds
These compounds share similar structural features but differ in their specific functional groups and overall molecular structure. The uniqueness of this compound lies in its specific combination of a methoxy group and a methylpyridinyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(6-methoxy-2-methylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C14H13NO2/c1-10-12(8-9-13(15-10)17-2)14(16)11-6-4-3-5-7-11/h3-9H,1-2H3 |
InChI Key |
ZGSHCWSSLWHDCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



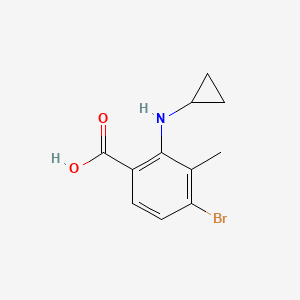

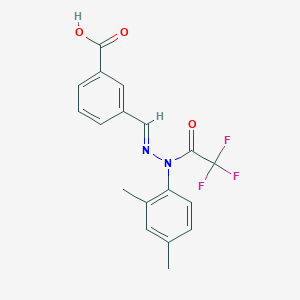

![2,7-Di(pyren-1-yl)spiro[fluorene-9,9'-xanthene]](/img/structure/B13016146.png)
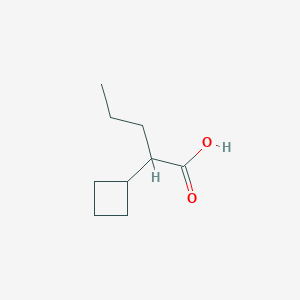
![7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13016153.png)
![7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate](/img/structure/B13016156.png)

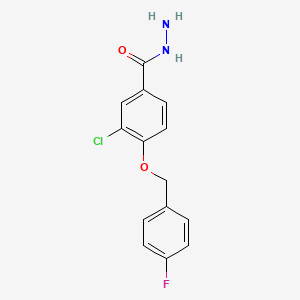
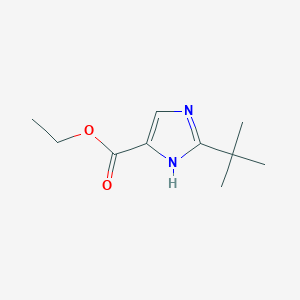
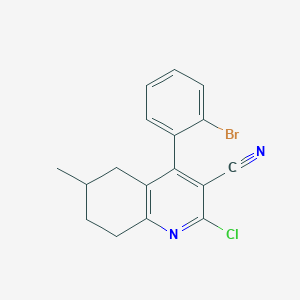
![2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13016190.png)
